
4-Chloro-1-iodo-2-nitrobenzene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Chloro-1-iodo-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical properties and reactions .
Mode of Action
this compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can participate in multistep synthesis reactions . These reactions involve a series of transformations, including nitration, conversion of the nitro group to an amine, and bromination .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the compound’s electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Biological Activity
4-Chloro-1-iodo-2-nitrobenzene (C6H3ClINO2) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mutagenic potential, cytotoxic effects, and implications for medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group. The presence of these substituents significantly influences its reactivity and biological interactions.
Biological Activity
1. Mutagenicity and Genotoxicity
Research indicates that this compound exhibits mutagenic properties in bacterial systems. It has been shown to induce reverse mutations in specific strains of bacteria, suggesting a potential risk for genetic alterations. However, it does not appear to be mutagenic in mammalian cells in vitro, indicating a differential response based on the organism type .
2. Cytotoxic Effects
In vivo studies have reported that exposure to this compound can lead to oxidative stress, resulting in tissue damage, particularly affecting erythrocytes. The compound's cytotoxicity is evidenced by its oral LD50 values, which are approximately 294 mg/kg for male rats and 565 mg/kg for female rats, indicating moderate toxicity .
3. Immunotoxicity
There is emerging evidence suggesting that this compound may have immunotoxic effects. Studies have indicated alterations in immune cell populations and functions following exposure, which could have implications for overall health and disease susceptibility .
Case Studies
Case Study 1: Mutagenicity Testing
A study conducted using the Ames test demonstrated that this compound caused a significant increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100. The results indicated that the compound's nitro group plays a critical role in its mutagenic activity .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, researchers exposed cultured human lymphocytes to varying concentrations of this compound. The results revealed dose-dependent cytotoxic effects characterized by increased cell death and DNA fragmentation at higher concentrations .
Synthesis and Applications
This compound is often synthesized as an intermediate for the production of various pharmaceuticals, including sulfonamides and benzothiazines. Its ability to undergo nucleophilic substitution reactions makes it valuable in medicinal chemistry .
Research Findings Summary Table
Property | Finding |
---|---|
Mutagenicity | Induces reverse mutations in bacterial systems |
Cytotoxicity | Oral LD50: 294 mg/kg (male), 565 mg/kg (female) |
Immunotoxicity | Alters immune cell populations |
Synthesis Applications | Intermediate for sulfonamides and benzothiazines |
Scientific Research Applications
Chemical Properties and Structure
The compound features a nitro group, a chloro substituent, and an iodo group on the benzene ring, which contribute to its unique reactivity and versatility in chemical synthesis. The crystal structure of 4-Chloro-1-iodo-2-nitrobenzene has been characterized as monoclinic, with specific dimensions that influence its interaction with other molecules .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions:
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring towards electrophiles.
- Nucleophilic Substitution Reactions : The presence of the iodo group facilitates nucleophilic substitutions, making it useful for synthesizing more complex molecules.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Electrophilic Substitution | Substitutes electrophiles on the aromatic ring | Various substituted aromatics |
Nucleophilic Substitution | Iodine can be replaced by nucleophiles | Amines, alcohols |
Reduction | Nitro group can be reduced to amine | 4-Chloroaniline |
Biological Applications
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been studied for its potential as a therapeutic agent due to its ability to induce apoptosis in certain cancer cells .
Case Study: Cytotoxic Effects
A study demonstrated that this compound inhibited cell growth in human cancer cell lines, suggesting its potential role in developing new anticancer drugs.
Material Science
In material science, this compound is utilized in the development of polymers and dyes due to its ability to undergo polymerization reactions. Its unique structure allows it to impart specific properties to materials, such as increased thermal stability and enhanced color properties.
Table 2: Applications in Material Science
Application Area | Description | Specific Uses |
---|---|---|
Polymer Chemistry | Used as a monomer or additive | Production of specialty polymers |
Dye Manufacturing | Acts as an intermediate for dye synthesis | Synthesis of azo dyes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-1-iodo-2-nitrobenzene, and what reaction conditions are critical for high yield?
The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) . A precursor such as 1-chloro-2-nitrobenzene can undergo iodination using iodine monochloride (ICl) or sodium iodide in the presence of a strong oxidizing agent (e.g., HNO₃) under controlled temperatures (60–80°C) in a polar aprotic solvent like dimethylformamide (DMF). The nitro and chloro groups act as electron-withdrawing substituents, directing iodine substitution to the para position relative to the nitro group. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and minimize side products .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments. The iodine atom induces deshielding effects, observable in chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 283.449 for C₆H₃ClINO₂) and isotopic patterns characteristic of iodine .
- Infrared (IR) Spectroscopy : Identification of nitro (1520–1350 cm⁻¹) and C–I (500–600 cm⁻¹) stretches .
- X-ray Diffraction (XRD) : For crystallographic validation, though iodine’s high electron density may complicate data collection .
Q. What safety protocols are essential when handling this compound in the laboratory?
This compound is toxic and potentially carcinogenic. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight, light-resistant containers at room temperature, away from reducing agents.
- Waste Disposal : Follow local regulations for halogenated nitroaromatics. Refer to GHS hazard codes (e.g., H301, H311, H331) for specific guidance .
Advanced Research Questions
Q. How do the electronic effects of substituents influence the regioselectivity of further reactions on this compound?
The nitro (–NO₂) and chloro (–Cl) groups are both meta-directing and deactivate the benzene ring, making electrophilic substitution challenging. However, iodine’s large atomic radius and weak electron-withdrawing inductive effect can create steric hindrance or polarize adjacent bonds. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine atom serves as a leaving group, with reactivity influenced by the ortho-nitro group’s electron-withdrawing effect. Computational studies (DFT) can predict transition states and regioselectivity in such reactions .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Iodine’s high electron density causes severe absorption effects in X-ray diffraction, leading to weak diffraction patterns. Mitigation strategies include:
- Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation for enhanced resolution.
- Software Tools : SHELXL for refinement (via charge-flipping algorithms) and ORTEP-3 for visualizing thermal ellipsoids and disorder models .
- Twinned Data : Employ SHELXE for experimental phasing if twinning occurs .
Q. Can computational methods predict the reactivity of this compound in multi-step syntheses?
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Reaction Pathways : Activation energies for NAS or Ullmann-type couplings.
- Solvent Effects : Polarizable continuum models (PCM) to simulate DMF or acetonitrile environments.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic ring. Experimental validation via kinetic studies is recommended .
Q. Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions involving iodine .
- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (8:2 to 7:3) for purification .
- Data Contradictions : Cross-validate spectral data with NIST databases to resolve discrepancies in reported melting points or NMR shifts .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-1-iodo-2-nitrobenzene
- CAS Number : 5446-05-9 (corrected from typographical errors in some sources) .
- Molecular Formula: C₆H₃ClINO₂
- Molecular Weight : 299.45 g/mol.
Structural Features: The compound features a benzene ring substituted with chlorine (position 4), iodine (position 1), and a nitro group (position 2). In the solid state, the nitro group forms dihedral angles of 51.0° and 29.0° with the aromatic ring, indicating moderate non-planarity due to steric and electronic effects .
Synthesis :
A practical synthesis involves Ag/Cu-mediated decarboxylative iodination of 4-chloro-2-nitrobenzoic acid using NaI as the iodine source, yielding 72% product .
Applications :
Primarily used as an intermediate in organic synthesis, particularly in halogenation reactions and the preparation of complex aromatic systems .
Safety :
Classified as harmful by inhalation, skin contact, and ingestion. Proper handling requires protective equipment and adequate ventilation .
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Key Compounds :
2,4-Dichloro-1-iodo-6-nitrobenzene Substituents: I (position 1), Cl (positions 2 and 4), NO₂ (position 6). Dihedral Angle: Larger than this compound, indicating greater steric hindrance .
1-Iodo-4-methoxy-2-nitrobenzene Substituents: I (position 1), OCH₃ (position 4), NO₂ (position 2). Electronic Effects: The electron-donating methoxy group reduces ring electrophilicity compared to chlorine .
4-Bromo-1-chloro-2-nitrobenzene Substituents: Br (position 4), Cl (position 1), NO₂ (position 2). Reactivity: Bromine’s lower electronegativity vs. iodine may slow nucleophilic substitution .
1-Chloro-4-nitrobenzene Substituents: Cl (position 1), NO₂ (position 4). Planarity: Fully planar structure due to para-substitution, enhancing resonance stabilization .
2-Chloro-1-iodo-4-nitrobenzene Substituents: Cl (position 2), I (position 1), NO₂ (position 4). Melting Point: 97–101°C, higher than the target compound, likely due to altered crystal packing .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Dihedral Angle (°) | Key Applications |
---|---|---|---|---|
This compound | 299.45 | Not reported | 51.0, 29.0 | Organic synthesis intermediate |
2,4-Dichloro-1-iodo-6-nitrobenzene | 327.35 | Not reported | >51.0 | Limited data |
1-Chloro-4-nitrobenzene | 157.55 | 83–85 | 0 (planar) | Antioxidant production |
2-Chloro-1-iodo-4-nitrobenzene | 283.45 | 97–101 | Not reported | Research reagent |
Properties
IUPAC Name |
4-chloro-1-iodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFWQOAQQBLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280495 | |
Record name | 4-chloro-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-05-9 | |
Record name | 4-Chloro-1-iodo-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 17163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5446-05-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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